
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a methyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boc-protected amine: The starting material, 2-aminomethylphenylboronic acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amine.
Methylation: The Boc-protected amine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted amines.
科学研究应用
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential in developing enzyme inhibitors, particularly protease inhibitors, which are important in treating diseases such as cancer and viral infections.
Industry: It is used in the synthesis of advanced materials and polymers, where the boronic acid group can form reversible covalent bonds with diols and other compounds.
作用机制
The mechanism of action of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is largely dependent on its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications:
Enzyme Inhibition: Boronic acids can inhibit enzymes by forming covalent bonds with the active site serine or threonine residues, thereby blocking the enzyme’s activity.
Reversible Binding: The boronic acid group can reversibly bind to diols, which is useful in sensing and separation technologies.
相似化合物的比较
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: This compound also contains a Boc-protected amine and is used in peptide synthesis.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar to (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid, this compound contains a Boc-protected amine and a boronic acid group.
Uniqueness
This compound is unique due to its combination of a Boc-protected amine, a methyl group, and a boronic acid group. This combination allows for versatile reactivity and applications in various fields of research, making it a valuable compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C13H20BNO4 |
|---|---|
分子量 |
265.12 g/mol |
IUPAC 名称 |
[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-7-5-6-8-11(10)14(17)18/h5-8,17-18H,9H2,1-4H3 |
InChI 键 |
QKFSFQDGSGTXEP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1CN(C)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

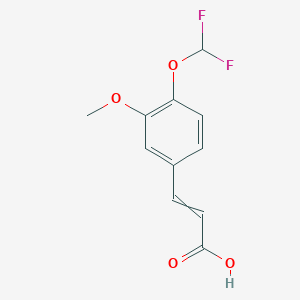
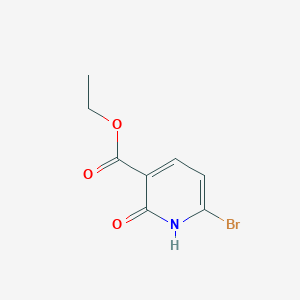

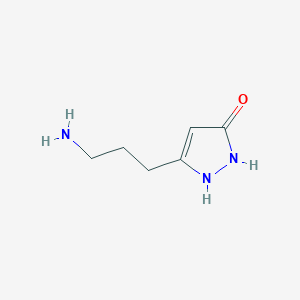
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

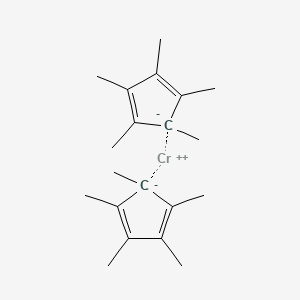
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
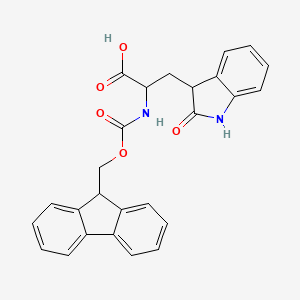
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12510825.png)
